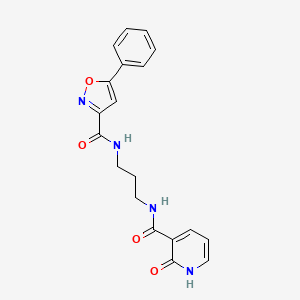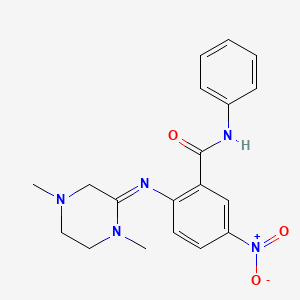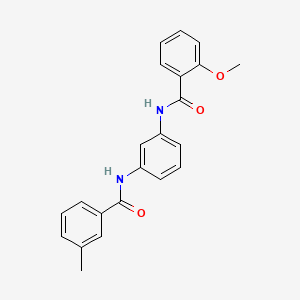
Monosulfuron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monosulfuron is a compound with the molecular formula C13H12N4O5S . It is also known by other synonyms such as 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid .
Synthesis Analysis
A new molecularly imprinted polymer (MIP) was synthesized for the selective extraction of mono-substituted sulfonylurea herbicides, with monosulfuron as the template and acrylamide as the functional monomer .Molecular Structure Analysis
The molecular structure of Monosulfuron includes a monosubstituted pyrimidine moiety . The molecular weight is 336.33 g/mol .Chemical Reactions Analysis
Monosulfuron was identified by m. p., IR, NMR, MS, UV and HPLC/MS analysis . The method of reverse HPLC analysis for active ingredient and main impurities in monosulfuron were established .Physical And Chemical Properties Analysis
Monosulfuron has a molecular weight of 336.33 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 4 . It also has a Topological Polar Surface Area of 147 Ų .科学的研究の応用
Electrocatalytic Water Splitting
Monosulfuron, as a metal sulfide, has been used in the field of electrocatalytic water splitting . The unique electronic, optical, physical, and chemical properties of metal sulfides, including Monosulfuron, make them suitable for renewable energy applications .
Photocatalytic Water Splitting
Monosulfuron has also found its application in photocatalytic water splitting . This process involves the use of light energy to split water into hydrogen and oxygen, and Monosulfuron plays a crucial role in this process due to its unique properties .
Photoelectrochemical Water Splitting
In addition to electrocatalytic and photocatalytic water splitting, Monosulfuron is also used in photoelectrochemical water splitting . This process combines the principles of both photocatalysis and electrocatalysis, and Monosulfuron’s properties make it an ideal candidate for this application .
Effect on Nitrogen-Fixing Cyanobacteria
Monosulfuron has been found to have a stimulative effect on heterocyst formation and nitrogenase activity of nitrogen-fixing cyanobacteria . However, it also has an inhibitory effect on photosynthesis, leading to a lower net photosynthetic rate, fewer photosynthetic pigments, and a smaller Fv/Fm ratio at increasingly higher Monosulfuron concentrations .
Herbicide Application
Monosulfuron is a new sulfonylurea herbicide . Its application can affect the growth, photosynthesis, and nitrogenase activity of certain cyanobacteria . This makes it a valuable tool in agriculture, particularly in controlling unwanted plant growth .
Biofertilizer Application
Low-dose Monosulfuron application enables the growth of more tolerant nitrogen-fixing cyanobacteria like A. azotica, which can be used as biofertilizers . This application is particularly important in agriculture, where nitrogen-fixing cyanobacteria contribute to soil fertility by fixing atmospheric nitrogen .
作用機序
Target of Action
Monosulfuron primarily targets the enzyme Acetolactate Synthase (ALS) in nitrogen-fixing cyanobacteria . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and growth in these organisms .
Mode of Action
Monosulfuron acts as an inhibitor of ALS . When applied, it substantially inhibits the in vitro ALS activity, leading to a decrease in the production of branched-chain amino acids . This inhibition interferes with protein metabolism, affecting the growth and development of the cyanobacteria .
Biochemical Pathways
The primary biochemical pathway affected by monosulfuron is the biosynthesis of branched-chain amino acids . By inhibiting ALS, monosulfuron disrupts this pathway, leading to a reduction in the production of these amino acids . This disruption affects protein synthesis, which is critical for the growth and development of the cyanobacteria .
Pharmacokinetics
It is known that monosulfuron is readily degraded and less accumulated in certain species of cyanobacteria
Result of Action
The inhibition of ALS by monosulfuron leads to a decrease in the production of branched-chain amino acids, which in turn affects protein synthesis . This can result in the inhibition of growth in nitrogen-fixing cyanobacteria at higher concentrations of monosulfuron . At lower concentrations, monosulfuron can stimulate the growth of these organisms .
Action Environment
The action of monosulfuron can be influenced by environmental factors. For instance, the concentration of monosulfuron can affect its efficacy. At lower concentrations, it can stimulate the growth of nitrogen-fixing cyanobacteria, while at higher concentrations, it can inhibit their growth . The stability of monosulfuron in the environment and its degradation rate can also influence its action
特性
IUPAC Name |
2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S/c1-8-6-7-14-12(15-8)16-13(20)17-23(21,22)10-5-3-2-4-9(10)11(18)19/h2-7H,1H3,(H,18,19)(H2,14,15,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRAIUZGUDAXDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monosulfuron | |
Q & A
Q1: What is the primary target of Monosulfuron in plants?
A1: Monosulfuron specifically targets acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. [, , , ]
Q2: How does Monosulfuron’s inhibition of ALS affect plant growth?
A2: By inhibiting ALS, Monosulfuron disrupts the production of essential amino acids, leading to the cessation of cell division and ultimately plant death. [, , ]
Q3: Does Monosulfuron affect all plant species equally?
A3: No, Monosulfuron exhibits selectivity in its action. Certain crops like wheat and millet demonstrate tolerance, while others like maize exhibit varying degrees of sensitivity. This difference is attributed to variations in ALS enzyme sensitivity and potential detoxification mechanisms in tolerant species. [, , , ]
Q4: What is the molecular formula and weight of Monosulfuron?
A4: Monosulfuron is represented by the molecular formula C12H13N5O5S and has a molecular weight of 339.34 g/mol. [, ]
Q5: What spectroscopic techniques are commonly employed to characterize Monosulfuron?
A5: Researchers utilize a combination of spectroscopic methods like IR, NMR, MS, and UV to confirm the identity and purity of Monosulfuron. [, , ]
Q6: Is Monosulfuron stable in various solvents?
A6: Monosulfuron exhibits variable stability depending on the solvent. It demonstrates stability in acetone and tetrahydrofuran but degrades rapidly in methanol and N,N-dimethylformamide. []
Q7: How do temperature and light impact Monosulfuron degradation?
A7: Temperature exerts a more significant influence on Monosulfuron degradation than light exposure, particularly in solvents like methanol. []
Q8: What factors affect the persistence of Monosulfuron in soil?
A8: Soil pH plays a key role in Monosulfuron degradation. Degradation is faster in acidic and strongly alkaline soils compared to neutral or weakly alkaline soils. Soil organic content also significantly influences its adsorption and persistence. [, ]
Q9: How has molecular modeling contributed to understanding Monosulfuron's mode of action?
A9: Molecular dynamics simulations revealed that Monosulfuron's conformational changes, particularly the shift to its active conformation, primarily occur in aqueous environments, like within a plant. This highlights the importance of water in facilitating its interaction with the ALS enzyme. []
Q10: Have there been studies using computational approaches to predict Monosulfuron's activity?
A10: Yes, researchers have employed techniques like simulated annealing and semi-empirical quantum calculations to study Monosulfuron’s interactions with different functional monomers. These studies shed light on the recognition mechanisms and selectivity of molecularly imprinted polymers designed for Monosulfuron extraction. []
Q11: What strategies have been explored to enhance the formulation and stability of Monosulfuron?
A12: Synthesis of sodium monosulfuron-ester, achieved by reacting Monosulfuron-ester with sodium hydroxide, aims to improve its environmental properties without compromising herbicidal activity. This modification alters its solubility and potentially its behavior in the environment. [, ]
Q12: What analytical techniques are employed for the detection and quantification of Monosulfuron?
A13: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for Monosulfuron analysis in various matrices like soil and wheat. [, , ]
Q13: Are there advanced techniques available for more detailed analysis of Monosulfuron?
A14: Yes, techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offer enhanced sensitivity and selectivity for the detection and quantification of Monosulfuron and its metabolites. [, ]
Q14: What are the potential environmental impacts of Monosulfuron?
A15: While generally considered safe for target crops, Monosulfuron can impact non-target organisms like cyanobacteria and protozoa, affecting their growth and photosynthesis. Its effects vary depending on the species and concentration. [, , , ]
Q15: How long does Monosulfuron persist in soil, and does it pose a risk to succeeding crops?
A16: Monosulfuron's half-life in soil can vary, but studies indicate that after 12 months of application in millet fields, succeeding crops like potatoes, beans, sunflowers, sorghum, and corn can be safely planted. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)
![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)
![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)
![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)
![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)
![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)